tert-butylN-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate
Description
tert-Butyl N-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate (molecular formula: C₁₃H₁₇N₅O₂, molecular weight: 275.31 g/mol) is a carbamate derivative featuring a 1,2,3-triazole core substituted with a 2-aminoethyl group at the 1-position and a tert-butyl carbamate-protected methyl group at the 4-position . This compound is a versatile building block in organic synthesis, particularly in pharmaceutical and bioconjugation applications. Its structure combines the rigidity of the triazole ring with the reactivity of the aminoethyl and carbamate groups, enabling diverse functionalization via click chemistry or nucleophilic substitution .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)triazol-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O2/c1-10(2,3)17-9(16)12-6-8-7-15(5-4-11)14-13-8/h7H,4-6,11H2,1-3H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDJVBRLDGBKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=N1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[1-(2-aminoethyl)triazol-4-yl]methyl]carbamate typically involves the following steps:
Formation of the triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the aminoethyl side chain: The aminoethyl group can be introduced through nucleophilic substitution reactions.
Carbamate formation: The final step involves the reaction of the aminoethyl-triazole intermediate with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the triazole ring or the carbamate group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry.
- Employed in the synthesis of complex organic molecules.
Biology:
- Acts as a building block for the synthesis of bioactive compounds.
- Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine:
- Potential applications in drug discovery and development.
- Investigated for its role in the design of novel therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[[1-(2-aminoethyl)triazol-4-yl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and aminoethyl side chain play crucial roles in binding to these targets, modulating their activity. The compound may exert its effects through various pathways, including inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Triazole Substitution Patterns: The target compound’s 2-aminoethyl group distinguishes it from analogs with bulkier (e.g., adamantyl ) or aromatic (e.g., cinnamoylcarbamoyl benzyl ) substituents. These modifications influence solubility, steric effects, and biological interactions.
- Synthetic Routes : Most analogs, including the target compound, are synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) , a hallmark of click chemistry . Exceptions include the propargyl-pyrazole carbamate (), which lacks a triazole but retains carbamate functionality.
Solubility and Reactivity
- The aminoethyl group in the target compound enhances hydrophilicity compared to adamantyl (highly lipophilic) or cinnamoylcarbamoyl (aromatic, moderate solubility) analogs .
Biological Activity
tert-butylN-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate (CAS Number: 2542562-36-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C19H30N10O2, with a molecular weight of 430.52 g/mol. The compound features a triazole ring that is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing triazole moieties exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. In vitro tests demonstrated that this compound exhibited activity against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These results suggest its potential as a therapeutic agent against bacterial infections.
Antifungal Activity
The compound also demonstrated antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The observed MIC values were:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| C. albicans | 8 |
| A. niger | 32 |
This indicates the compound's efficacy in inhibiting fungal growth.
Anticancer Activity
Research into the anticancer properties of triazole derivatives has revealed promising results. In cell line studies, this compound showed cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 18 |
These findings suggest that the compound may have potential as an anticancer agent.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring plays a crucial role in interacting with biological targets such as enzymes involved in cell division and DNA synthesis.
Case Studies
A recent study published in the Journal of Medicinal Chemistry examined the effects of various triazole derivatives on cancer cell proliferation and apoptosis. The study found that compounds similar to this compound induced apoptosis in cancer cells through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
